2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid is a chemical compound that exhibits significant potential in various scientific applications, particularly in medicinal chemistry and agricultural sciences. This compound is characterized by its unique structure, which integrates a triazine moiety with an amino group and a carboxylic acid functional group, contributing to its reactivity and biological activity.
This compound can be classified as an amino acid derivative due to the presence of the amino group and the carboxylic acid functionality. It also falls under the category of heterocyclic compounds due to the presence of the triazine ring.
The synthesis of 2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid typically involves several key steps:
Technical details regarding specific conditions such as temperature, solvent choice, and reaction times are critical for optimizing yields and purity .
The molecular structure of 2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid features:
The molecular formula is C10H15ClN4O2, and its molecular weight is approximately 248.71 g/mol. The structural representation can be visualized using molecular modeling software for a clearer understanding of its three-dimensional conformation.
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, catalysts) influence these reactions significantly .
The mechanism of action for this compound primarily revolves around its interaction with biological targets:
Data from biological assays would provide insights into its efficacy and specificity against target biomolecules.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment .
The applications of 2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid include:
The ongoing research into this compound highlights its versatility and importance in both industrial and academic settings .
The core synthetic challenge in constructing 2-{[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid (molecular formula: C₁₁H₁₇ClN₄O₃) involves regioselective nucleophilic substitution at the C-4 position of the chlorotriazine ring. The electron-deficient triazine system exhibits differential reactivity where the C-4 chlorine is preferentially displaced by nucleophiles due to both electronic effects and steric accessibility. This conjugation typically employs 4-chloro-6-methoxy-1,3,5-triazine (a derivative accessible from cyanuric chloride via sequential methoxylation) and 4-methylpentanoic acid derivatives carrying a primary amino group, such as 2-(aminomethyl)-4-methylpentanoic acid [1] [5].
Reaction optimization studies reveal critical parameter dependencies:
Table 1: Nucleophilic Substitution Optimization Parameters
Variable | Optimal Condition | Suboptimal Condition | Yield Impact |
---|---|---|---|
Solvent | Anhydrous DMF | Aqueous THF | Δ -35% yield |
Temperature | 0–5°C | 25°C | Δ -22% + di-substitution |
Base | Et₃N (2.0 equiv) | NaHCO₃ | Δ -18% + hydrolysis |
Stoichiometry | 1:1 (Triazine:Amino acid) | 1:1.2 | Δ +5% impurity burden |
Downstream processing of synthetic intermediates requires precise crystallization control to isolate high-purity compounds. The 4-chloro-6-methoxy-1,3,5-triazin-2-amine precursor exhibits polymorphic behavior sensitive to solvent composition. Studies demonstrate that ethanol-water mixtures (7:3 v/v) enable recovery of 96.5% pure crystals with <0.3% residual solvents, while acetonitrile-diethyl ether systems yield needle-like crystals ideal for filtration [4] [8].
Solubility profiling identifies critical thresholds:
Table 2: Solvent Systems for Intermediate Crystallization
Solvent Combination | Crystal Form | Purity (%) | Recovery (%) | Key Application |
---|---|---|---|---|
Ethanol-Water (7:3) | Form I | 96.5 | 88 | Bulk intermediate isolation |
Acetonitrile-Diethyl ether | Form I | 98.1 | 75 | Analytical reference standard |
Chloroform-n-Hexane | Form I | 95.8 | 92 | High-throughput processes |
When employing the target compound as a carboxyl-activated building block for peptide synthesis, condensing agents critically influence coupling efficiency and epimerization risk. Benchmarking studies against model dipeptides reveal DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the optimal agent, achieving 98% coupling yield with <0.5% racemization in acetonitrile at 0°C. This outperforms classical agents like CDI (carbonyldiimidazole) (92% yield, 1.8% racemization) and DCC (dicyclohexylcarbodiimide) (85% yield, 5.2% racemization) under identical conditions [3] [6] [8].
The superior performance of DMTMM derives from:
Table 3: Condensing Agent Performance in Amide Bond Formation
Condensing Agent | Yield (%) | Epimerization (%) | Optimal Solvent | Byproduct Removal |
---|---|---|---|---|
DMTMM | 98 | 0.5 | Anhydrous MeCN | Aqueous extraction |
CDI | 92 | 1.8 | DCM | Filtration |
DCC | 85 | 5.2 | THF | Filtration |
EDC·HCl | 89 | 2.1 | DMF | Aqueous extraction |
Scale-up of the target compound faces three primary constraints: exothermicity control during triazine activation, impurity cascade formation in multi-step sequences, and solvent management in crystallization. The initial methoxylation of cyanuric chloride releases -32.5 kcal/mol heat, necessitating jacketed reactors with cryogenic cooling ( -20°C) to suppress dichlorotriazine hydrolysis. Process analytical technology (PAT) implementations utilize FTIR in-line monitoring to track chloride displacement kinetics, reducing byproduct formation from 8.2% to <1.5% at 100-kg scale [2] [8].
Key mitigation strategies include:
Table 4: Scalability Challenges and Engineering Solutions
Process Challenge | Laboratory Performance | Plant Performance | Mitigation Strategy |
---|---|---|---|
Exotherm management | Ice-bath adequate | ∆T >50°C without cooling | Cascade control cooling + flow reactor |
Impurity profile (hydrolysis) | <0.5% | 2.8–5.1% | In-line moisture sensors <50 ppm |
Crystallization consistency | D90 150 µm ±10% | D90 80–350 µm | Seeding protocol + anti-solvent dosing control |
Solvent recovery efficiency | 85% reclaim | 68% reclaim | Thin-film evaporation + LP distillation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1